molecular formula C22H30ClN3 B13766510 Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)- CAS No. 56401-88-8

Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-

Cat. No.: B13766510
CAS No.: 56401-88-8
M. Wt: 371.9 g/mol
InChI Key: FIDFDSHBKIWNIN-JLHYYAGUSA-N
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Description

“Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-” is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a pyridine ring substituted with a p-chlorostyryl group and a diethylamino-methylbutylamino group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the p-chlorostyryl group: This can be achieved through a Heck reaction, where a p-chlorobenzene derivative is coupled with a vinyl group in the presence of a palladium catalyst.

    Substitution on the pyridine ring: The p-chlorostyryl group can be introduced to the pyridine ring via a nucleophilic substitution reaction.

    Introduction of the diethylamino-methylbutylamino group: This step may involve the reaction of the pyridine derivative with a diethylamino-methylbutylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of reduced pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, pyridine derivatives are often studied for their potential pharmacological activities. This compound may exhibit interesting biological properties, such as antimicrobial or anticancer activity, due to its structural features.

Medicine

In medicine, pyridine derivatives are known for their therapeutic potential. This compound could be investigated for its potential use as a drug candidate, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-” would depend on its specific biological activity. Generally, pyridine derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The p-chlorostyryl and diethylamino-methylbutylamino groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-(p-chlorostyryl)-4-aminopyridine: Similar structure but lacks the diethylamino-methylbutylamino group.

    Pyridine, 2-styryl-4-aminopyridine: Similar structure but lacks the p-chloro substitution.

    Pyridine, 4-((4-(diethylamino)-1-methylbutyl)amino)-2-styryl: Similar structure but lacks the p-chloro substitution on the styryl group.

Uniqueness

The uniqueness of “Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-” lies in its specific combination of functional groups. The presence of both the p-chlorostyryl and diethylamino-methylbutylamino groups may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

56401-88-8

Molecular Formula

C22H30ClN3

Molecular Weight

371.9 g/mol

IUPAC Name

4-N-[2-[(E)-2-(4-chlorophenyl)ethenyl]pyridin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C22H30ClN3/c1-4-26(5-2)16-6-7-18(3)25-22-14-15-24-21(17-22)13-10-19-8-11-20(23)12-9-19/h8-15,17-18H,4-7,16H2,1-3H3,(H,24,25)/b13-10+

InChI Key

FIDFDSHBKIWNIN-JLHYYAGUSA-N

Isomeric SMILES

CCN(CC)CCCC(C)NC1=CC(=NC=C1)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)CCCC(C)NC1=CC(=NC=C1)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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